molecular formula C14H19NO5 B6274681 3-(1-{[(tert-butoxy)carbonyl]amino}-2-hydroxyethyl)benzoic acid CAS No. 213487-97-9

3-(1-{[(tert-butoxy)carbonyl]amino}-2-hydroxyethyl)benzoic acid

Cat. No.: B6274681
CAS No.: 213487-97-9
M. Wt: 281.3
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Description

3-(1-{[(tert-Butoxy)carbonyl]amino}-2-hydroxyethyl)benzoic acid (CAS: 1708944-49-3) is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 2-hydroxyethyl substituent at the meta position of the aromatic ring. Its molecular formula is C₁₄H₁₉NO₅, with a molecular weight of 281.30 g/mol, and it is typically available at 95% purity .

The Boc group serves as a protective moiety for amines, enabling stability under basic conditions while allowing selective deprotection under acidic conditions. This compound is widely utilized in peptide synthesis and pharmaceutical intermediates due to its balanced polarity (from the hydroxyethyl group) and steric protection (from the bulky tert-butoxy group) .

Properties

IUPAC Name

3-[2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-16)9-5-4-6-10(7-9)12(17)18/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISCONAXLCFVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801153628
Record name 3-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxyethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213487-97-9
Record name 3-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxyethyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213487-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxyethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of the Primary Amine

The Boc group is introduced to protect the amine during synthesis. Two validated methods from patented protocols are highlighted below:

Method A: Boc Protection Using Di-tert-Butyl Dicarbonate

Procedure :

  • Reactants : The amine precursor (e.g., 3-(1-amino-2-hydroxyethyl)benzoic acid), di-tert-butyl dicarbonate (Boc anhydride), and 4-dimethylaminopyridine (DMAP).

  • Solvent : Tert-butanol or tetrahydrofuran (THF).

  • Conditions : Stirring at 25°C for 12–24 hours under inert atmosphere.

  • Workup : Solvent evaporation followed by column chromatography or recrystallization.

Example :
In a representative protocol, 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate (7.8 g, 24.6 mmol) was treated with Boc anhydride (5.9 g, 27 mmol) and DMAP (0.9 g, 7.38 mmol) in tert-butanol. After overnight stirring, column chromatography yielded the Boc-protected product in 91.9% yield.

Key Data :

ParameterValueSource
Yield91.9%
Reaction Time12–24 hours
Purification MethodColumn chromatography

Method B: Boc Protection in Tetrahydrofuran (THF)

Procedure :

  • Reactants : Amine precursor, Boc anhydride, and triethylamine (TEA).

  • Solvent : THF.

  • Conditions : Room temperature for 4–6 hours.

  • Workup : Partitioning between sodium bicarbonate and ethyl acetate, followed by drying and concentration.

Example :
8-hydroxy-5-(2-amino-1-hydroxyethyl)quinolin-2(1H)-one (10 eq) was dissolved in THF, treated with Boc anhydride (12 eq), and stirred at room temperature. After concentration, the product was recrystallized from ethyl acetate.

Key Data :

ParameterValueSource
Yield79–90%
Reaction Time4–6 hours
Purification MethodRecrystallization

Reductive Amination of 3-Formylbenzoic Acid

Hypothetical Procedure :

  • Reactants : 3-formylbenzoic acid, ethanolamine, and a reducing agent (e.g., sodium cyanoborohydride).

  • Solvent : Methanol or ethanol.

  • Conditions : Stirring at 50–60°C for 6–12 hours.

Challenges :

  • Competing side reactions (e.g., over-reduction).

  • Low yields due to steric hindrance from the benzoic acid group.

Nitro Group Reduction

Hypothetical Procedure :

  • Reactants : 3-(2-nitroethyl)benzoic acid, hydrogen gas, and a palladium catalyst.

  • Solvent : Ethyl acetate or THF.

  • Conditions : Hydrogenation at 25–50°C until reaction completion.

Example from Analogous Synthesis :
A nitro intermediate was hydrogenated under H₂ atmosphere with a palladium catalyst, yielding the amine after filtration and solvent removal.

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

  • Tert-butanol vs. THF : Tert-butanol enhances Boc anhydride solubility, while THF facilitates faster reaction kinetics.

  • Temperature : Prolonged stirring at 25°C minimizes side reactions compared to elevated temperatures.

Catalytic Efficiency

  • DMAP vs. TEA : DMAP accelerates Boc protection via nucleophilic catalysis, whereas TEA acts as a base to scavenge HCl.

Purification Challenges

  • Column Chromatography : Effective for separating polar byproducts but time-consuming.

  • Recrystallization : Yields high-purity products but requires optimization of solvent systems.

Comparative Evaluation of Methods

MethodYieldReaction TimePurificationScalability
Boc in tert-butanol91.9%24 hoursColumnModerate
Boc in THF79–90%6 hoursRecrystallizationHigh

Key Takeaways :

  • Method A (tert-butanol) offers higher yields but longer reaction times.

  • Method B (THF) is faster and more scalable but requires recrystallization expertise.

Industrial and Environmental Considerations

Cost-Effectiveness

  • Boc Anhydride : Priced at ~$50–100/kg, making large-scale synthesis costly.

  • Solvent Recovery : Tert-butanol and THF can be recycled via distillation, reducing waste.

Green Chemistry Metrics

  • Atom Economy : Boc protection exhibits high atom economy (>85%) due to minimal byproducts.

  • E-Factor : Estimated at 15–20 kg waste/kg product, primarily from chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1-{[(tert-butoxy)carbonyl]amino}-2-hydroxyethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA), allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, ether, reflux.

    Substitution: TFA, DCM, room temperature.

Major Products

    Oxidation: 3-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)benzoic acid.

    Reduction: 3-(1-{[(tert-butoxy)carbonyl]amino}-2-hydroxyethyl)benzyl alcohol.

    Substitution: 3-(1-amino-2-hydroxyethyl)benzoic acid.

Scientific Research Applications

Drug Development

The compound is primarily investigated for its role in drug development, particularly in creating prodrugs that enhance bioavailability. The tert-butoxycarbonyl (Boc) group is often used to protect amino groups during synthesis, allowing for selective reactions that can lead to more complex molecules.

  • Case Study : A study on the synthesis of amino acid derivatives highlighted the use of Boc-protected amino acids in creating peptide drugs. The protection allows for stable intermediates that can be further modified to enhance therapeutic properties .

Antibacterial Activity

Research has indicated that derivatives of benzoic acid, including those with amino and hydroxyethyl substitutions, exhibit antibacterial properties. This compound may be useful against both Gram-positive and Gram-negative bacteria.

  • Data Table: Antibacterial Efficacy
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3-(1-{[(tert-butoxy)carbonyl]amino}-2-hydroxyethyl)benzoic acidStaphylococcus aureus (MRSA)32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways related to bacterial resistance mechanisms. By inhibiting specific enzymes, it can help in developing treatments for resistant bacterial strains.

  • Case Study : Research indicated that similar compounds inhibit DNA ligase, an enzyme crucial for bacterial DNA replication, thus providing a pathway for novel antibacterial therapies .

Agrochemical Development

The compound's structural characteristics make it a candidate for developing agrochemicals aimed at protecting crops from bacterial infections.

  • Application Example : The use of benzoic acid derivatives has been explored in formulations designed to combat plant pathogens, enhancing crop yield and sustainability .

Synthetic Methodologies

The synthesis of this compound often involves:

  • Boc Protection : Protecting the amino group using the Boc strategy.
  • Coupling Reactions : Utilizing coupling agents like DCC or EDC to form amide bonds between carboxylic acids and amines.

Data Table: Synthesis Overview

StepReagents/ConditionsYield
Boc ProtectionBoc2O, DMF90%
CouplingDCC, DMF85%
DeprotectionTFA, DCM95%

Mechanism of Action

The mechanism of action of 3-(1-{[(tert-butoxy)carbonyl]amino}-2-hydroxyethyl)benzoic acid largely depends on its use and the context of its application. In medicinal chemistry, the Boc group serves as a protecting group that can be removed under acidic conditions to release the active amino compound. This deprotection process involves the cleavage of the Boc group, facilitated by the resonance stabilization of the resulting carbocation, which can then undergo elimination by trifluoroacetate ion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following table summarizes critical parameters for 3-(1-{[(tert-Butoxy)carbonyl]amino}-2-hydroxyethyl)benzoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound (Target) C₁₄H₁₉NO₅ 281.30 Boc-protected amino, hydroxyethyl Peptide synthesis, drug intermediates
5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid C₁₃H₁₇NO₅ 267.28 Boc-protected amino, methoxy Organic synthesis, solubility studies
2-{[(tert-Butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid C₁₁H₁₆N₂O₄S 272.33 Boc-protected amino, thiazole ring Antimicrobial agent development
3-tert-Butoxybenzoic acid C₁₁H₁₄O₃ 194.23 tert-Butoxy Solvent additive, polymer intermediates
(2-Benzo[1,3]dioxol-5-yl-2-oxo-ethyl)-carbamic acid tert-butyl ester C₁₄H₁₇NO₅ 279.29 Benzodioxol, ketone, Boc group Neuropharmacology research
4-[(2-{[(tert-Butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid C₁₉H₂₀N₂O₅ 356.37 Carbamoyl linkage, biphenyl structure Enzyme inhibitor design

Comparative Analysis

Solubility and Reactivity
  • The hydroxyethyl group in the target compound enhances water solubility compared to the methoxy-substituted analogue (C₁₃H₁₇NO₅), which is more lipophilic .
  • 3-tert-Butoxybenzoic acid (C₁₁H₁₄O₃) lacks polar functional groups, making it less reactive in coupling reactions but useful in non-polar solvent systems .

Biological Activity

3-(1-{[(tert-butoxy)carbonyl]amino}-2-hydroxyethyl)benzoic acid, commonly referred to as Boc-HEB, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the relevant research findings, including its synthesis, biological properties, and potential therapeutic applications.

  • Chemical Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 259217-95-3

Synthesis

The synthesis of Boc-HEB typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups, followed by the introduction of a hydroxyethyl side chain. This process often utilizes standard organic synthesis techniques such as amide coupling and protection/deprotection strategies to achieve the desired compound .

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoic acid, including Boc-HEB, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, demonstrating their potential as antibacterial agents .

Antiviral Properties

Boc-HEB has also been investigated for its antiviral activity. Research into related compounds has shown that they can inhibit viral replication by targeting specific viral proteins. For example, certain benzoic acid derivatives have been demonstrated to possess inhibitory effects on viruses such as SARS-CoV and other flaviviruses . The dual mechanism of action—blocking viral entry and promoting degradation of viral proteins—has been particularly noted in these studies.

Case Study 1: Antibacterial Efficacy

In a controlled study, Boc-HEB was tested against Staphylococcus aureus. The results indicated that Boc-HEB had a significant bactericidal effect with an MIC of 6.25 µg/mL, comparable to traditional antibiotics like ciprofloxacin which had an MIC of 2 µg/mL. This suggests that Boc-HEB could be a viable alternative or adjunct in antibiotic therapy .

Case Study 2: Antiviral Activity Against Flaviviruses

A separate investigation focused on the antiviral properties of Boc-HEB against dengue virus (DENV). The compound demonstrated notable antiviral activity with an IC50 value of 10 µM, indicating that it effectively reduces viral load in infected cells. This study highlights the importance of further exploring Boc-HEB's potential as a therapeutic agent in viral infections .

Research Findings Summary Table

Property Value/Description
Chemical Structure C13H21NO4
Molecular Weight 255.31 g/mol
Antibacterial MIC 6.25 µg/mL against S. aureus
Antiviral IC50 10 µM against DENV
Therapeutic Potential Antibiotic and antiviral applications

Q & A

Q. What are the recommended synthetic routes for 3-(1-{[(tert-butoxy)carbonyl]amino}-2-hydroxyethyl)benzoic acid?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Introduce the tert-butoxycarbonyl (Boc) protecting group to the amine moiety using Boc anhydride in the presence of a base (e.g., DMAP or triethylamine) to prevent unwanted side reactions during subsequent steps .
  • Step 2 : Couple the Boc-protected amine to a benzoic acid derivative via nucleophilic substitution or amide bond formation. For example, Suzuki-Miyaura cross-coupling with boronic acid derivatives (e.g., arylboronic acids) using palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like 1,2-dimethoxyethane .
  • Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (≥95%) .

Q. How is the compound characterized for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and benzoic acid backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₄H₁₉NO₅, theoretical 289.13 g/mol) .
  • Infrared Spectroscopy (IR) : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for the Boc group and carboxylic acid) .

Q. What are the key solubility and stability considerations for this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Adjust pH with mild bases (e.g., NaHCO₃) to solubilize the carboxylic acid group .
  • Stability : The Boc group is stable under basic conditions but cleaved by strong acids (e.g., TFA). Store at -20°C under inert atmosphere to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize yield in the coupling step of Boc-protected intermediates?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) to improve cross-coupling efficiency .
  • Reaction Monitoring : Use TLC or LC-MS to track reaction progress and terminate at optimal conversion (~90–95%) to minimize byproducts .
  • Workup Optimization : Employ aqueous extraction (e.g., sat. NaHCO₃) to remove unreacted boronic acid derivatives .

Q. What strategies resolve discrepancies in crystallographic data for Boc-protected benzoic acid derivatives?

  • Multi-Technique Validation : Combine X-ray crystallography with DFT calculations to reconcile dihedral angle variations in the Boc-amine linkage .
  • Temperature-Dependent Studies : Analyze crystallization at different temperatures (e.g., 4°C vs. room temperature) to identify polymorphic forms .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Use software like AutoDock Vina to predict interactions between the benzoic acid moiety and target enzymes (e.g., kinases or proteases) .
  • QSAR Analysis : Corrogate substituent effects (e.g., hydroxyl vs. fluorine) on bioavailability using Hammett constants or logP calculations .

Q. What methods assess the compound’s potential as a drug intermediate?

  • In Vitro Stability : Incubate in simulated gastric fluid (pH 1.2) and liver microsomes to evaluate metabolic degradation .
  • Permeability Assays : Use Caco-2 cell monolayers to measure intestinal absorption potential .

Q. How can researchers troubleshoot low purity in final product batches?

  • Recrystallization Optimization : Screen solvent pairs (e.g., ethanol/water) to improve crystal homogeneity .
  • HPLC Method Refinement : Adjust mobile phase gradients (e.g., acetonitrile/0.1% TFA) to resolve co-eluting impurities .

Methodological Notes

  • Synthetic References : For Boc protection, follow protocols in ; for Suzuki coupling, refer to .
  • Analytical Standards : Purity thresholds (≥95%) are critical for reproducibility in biological assays .
  • Safety : Use fume hoods when handling palladium catalysts or TFA .

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